![molecular formula C21H34O5 B13885117 7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15®-15-methyl Prostaglandin D2 is a synthetic analog of Prostaglandin D2, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandin D2 is primarily produced by mast cells and plays a significant role in inflammatory responses, particularly in conditions such as asthma and allergies . The synthetic analog, 15®-15-methyl Prostaglandin D2, has been developed to study and potentially modulate these biological processes more effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15®-15-methyl Prostaglandin D2 typically involves the modification of the natural Prostaglandin D2 structure. The process begins with the extraction of arachidonic acid, which is then converted into Prostaglandin D2 through the action of cyclooxygenase enzymes . The methylation at the 15th position is achieved using specific methylating agents under controlled conditions to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of 15®-15-methyl Prostaglandin D2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purity of the compound .
化学反应分析
Types of Reactions
15®-15-methyl Prostaglandin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride are employed to investigate the reduction potential of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
15®-15-methyl Prostaglandin D2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins under various conditions.
Biology: Investigated for its role in modulating inflammatory responses and immune cell activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostaglandin pathways.
作用机制
15®-15-methyl Prostaglandin D2 exerts its effects by binding to specific prostaglandin receptors, primarily the Prostaglandin D2 receptor 2 (DP2). This binding initiates a cascade of intracellular signaling events that lead to various biological responses, including the modulation of immune cell activity and inflammatory processes . The compound’s methylation at the 15th position enhances its stability and receptor binding affinity, making it a valuable tool for studying prostaglandin-mediated pathways .
相似化合物的比较
Similar Compounds
Prostaglandin D2: The natural counterpart, involved in various physiological processes and inflammatory responses.
15-deoxy-Δ12,14-Prostaglandin J2: A metabolite of Prostaglandin D2 with anti-inflammatory properties.
Prostaglandin E2: Another prostaglandin with distinct biological functions, including vasodilation and modulation of immune responses.
Uniqueness
15®-15-methyl Prostaglandin D2 is unique due to its synthetic methylation, which enhances its stability and receptor binding affinity compared to its natural counterpart . This modification allows for more precise studies of prostaglandin-mediated pathways and potential therapeutic applications.
属性
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLUMAOXBULOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
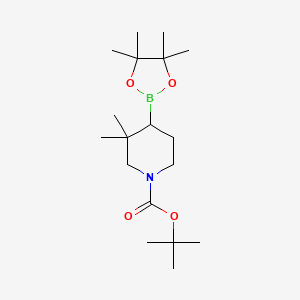
![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
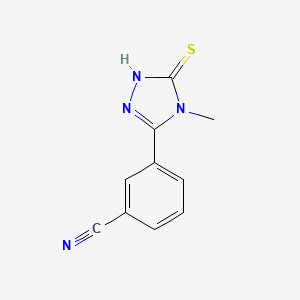
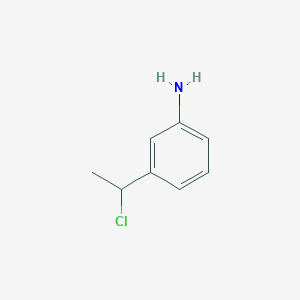
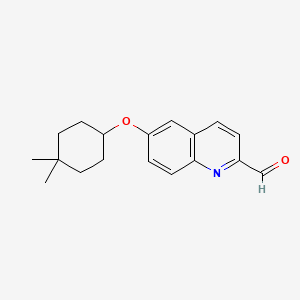
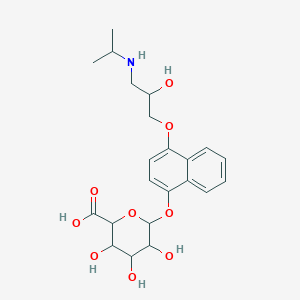
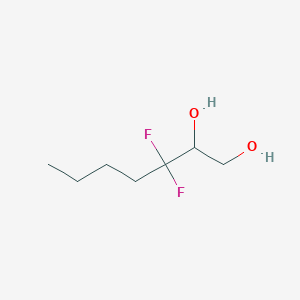
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
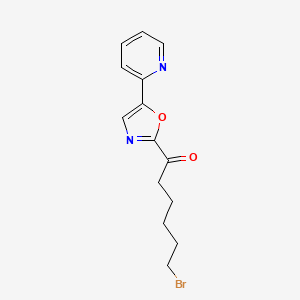

![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
